
2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione” is a compound that has been the focus of much research due to its presence in a wide array of bioactive molecules . It is derived from analogs of important biogenic amines . This compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of this compound and similar isoindoline/isoindoline-1,3-dione derivatives has been carried out under solventless conditions . The aim was to develop a green synthesis technique for these compounds . They were synthesized using simple heating and relatively quick solventless reactions . The compounds were then purified with a methodology as green as possible .Molecular Structure Analysis
The molecular formula of “2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione” is C14H9BrN2O2. The molecular weight is 317.142.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in various studies . The reactions were carried out under solventless conditions, which aligns with the principles of green chemistry .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
This compound is utilized in the synthesis of various pharmaceuticals due to its reactivity and ability to form stable heterocyclic structures. It serves as a building block for creating bioactive molecules that can interact with biological targets, potentially leading to new therapeutic agents .
Herbicides
The reactivity of 5-Bromomethyl-2-phthalimido-pyridine allows for its use in the development of herbicides. Its structural properties enable the formation of compounds that can disrupt the growth of unwanted plants without affecting desired crops .
Colorants and Dyes
Due to its aromatic structure, this compound can be incorporated into colorants and dyes. It can contribute to the stability and intensity of colors used in various industrial applications, including textiles and inks .
Polymer Additives
5-Bromomethyl-2-phthalimido-pyridine can be used to modify polymers, enhancing their properties such as thermal stability, durability, and resistance to degradation. This makes it valuable in the production of high-performance plastics and resins .
Organic Synthesis
In organic chemistry, this compound is a versatile intermediate. It can undergo various chemical reactions, providing a pathway to synthesize a wide range of organic compounds with complex structures and functionalities .
Photochromic Materials
The compound’s structure is conducive to the development of photochromic materials. These materials change color when exposed to light, which has applications in smart windows, sunglasses, and optical data storage devices .
Wirkmechanismus
Target of Action
The primary target of 2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione, also known as 5-Bromomethyl-2-phthalimido-pyridine, is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site . The binding affinity of the compound to the receptor was assessed in terms of binding energy (∆ G ) . The interaction with the receptor can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.
Pharmacokinetics
The pharmacokinetic properties of the compound were predicted in silico . , suggesting it has sufficient bioavailability to exert its effects in a living organism.
Result of Action
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[5-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-7-9-5-6-12(16-8-9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAPUAGSQBZYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(C=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

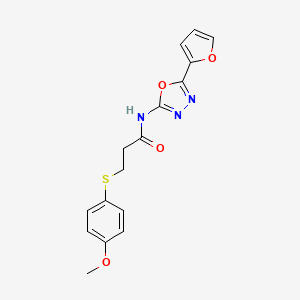
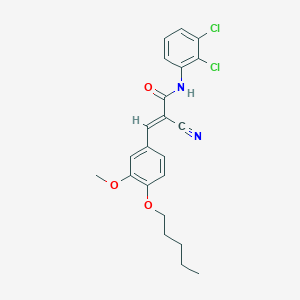
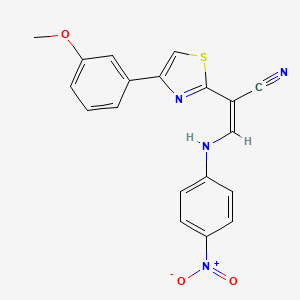


![N-(2,4-difluorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2929372.png)
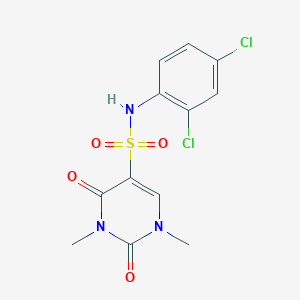

![(2S)-N-Benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide](/img/structure/B2929377.png)

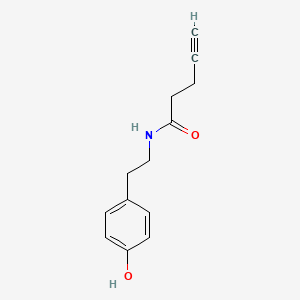
![5-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2929380.png)
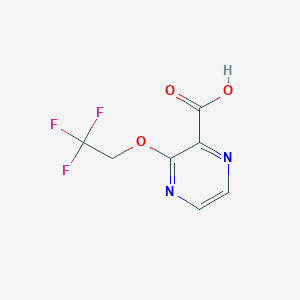
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2929384.png)